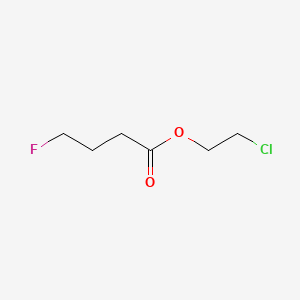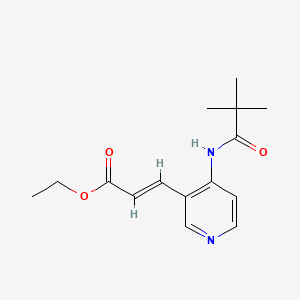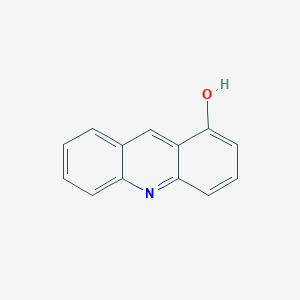
10H-acridin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Acridin-1-one, also known as acridone, is a heterocyclic organic compound with the molecular formula C_13H_9NO. It is a derivative of acridine, featuring a carbonyl group at the 9-position. This compound is notable for its planar structure, which allows it to intercalate into DNA, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10H-Acridin-1-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylanthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method includes the condensation of 2-aminobenzophenone with formic acid .
Industrial Production Methods: In industrial settings, this compound is often produced via a multi-step process that includes the formation of intermediate compounds followed by cyclization and oxidation reactions. The use of microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 10H-Acridin-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridin-1-one.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the acridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Acridone derivatives with various functional groups.
Reduction: Dihydroacridin-1-one.
Substitution: Halogenated, nitrated, and sulfonated acridone derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Acridin-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 10H-acridin-1-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The planar structure of acridone allows it to insert between DNA base pairs, stabilizing the DNA-acridone complex and preventing the binding of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Acridine: Similar in structure but lacks the carbonyl group at the 9-position.
Phenoxazine: Contains an oxygen atom in place of the nitrogen atom in acridone.
Phenothiazine: Contains a sulfur atom in place of the nitrogen atom in acridone.
Uniqueness: 10H-Acridin-1-one is unique due to its carbonyl group, which enhances its ability to participate in various chemical reactions and increases its potential as a DNA intercalator. This makes it more versatile in applications compared to its analogs .
Eigenschaften
CAS-Nummer |
5464-73-3 |
|---|---|
Molekularformel |
C13H9NO |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
acridin-1-ol |
InChI |
InChI=1S/C13H9NO/c15-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-8,15H |
InChI-Schlüssel |
XIVOUNPJCNJBPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



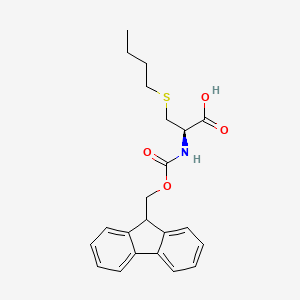
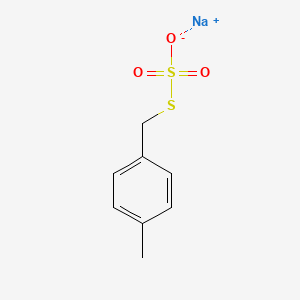
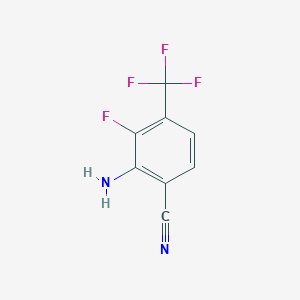
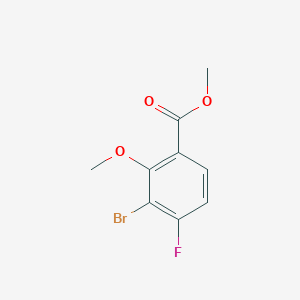
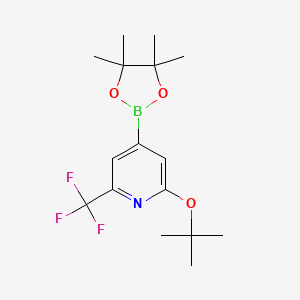
![4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole](/img/structure/B12852733.png)
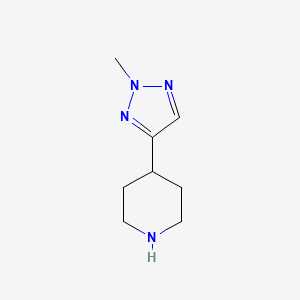
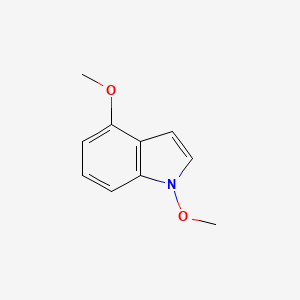
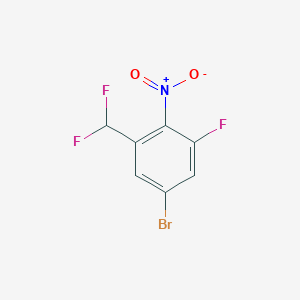
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)
